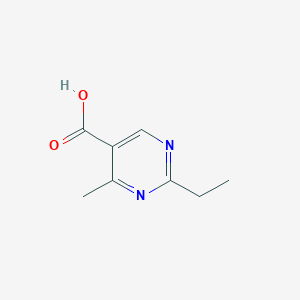

2-Ethyl-4-methylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-ethyl-4-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-7-9-4-6(8(11)12)5(2)10-7/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVREYZUQSMPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethyl-4-methylpyrimidine-5-carboxylic acid (CAS No. 1239782-97-8) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethyl group at the second position and a methyl group at the fourth position, along with a carboxylic acid functional group at the fifth position. This unique structure is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells through multiple mechanisms, including induction of apoptosis and modulation of cell cycle progression.

Case Study:

In a study examining its effects on HepG2 liver cancer cells, the compound demonstrated an IC50 value of approximately 25 µM, indicating significant cytotoxicity. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell survival.

- Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Cell Membrane Disruption : The presence of the carboxylic acid group enhances its ability to penetrate microbial membranes, leading to cell lysis.

Research Findings

A variety of studies have been conducted to elucidate the biological effects of this compound:

- Antimicrobial Studies : In one study published in Journal of Antimicrobial Chemotherapy, researchers reported that derivatives of pyrimidine compounds exhibited enhanced activity against resistant strains when modified with carboxylic acid functionalities .

- Anticancer Studies : A review in Cancer Research highlighted that pyrimidine derivatives, including this compound, showed promise as novel agents in cancer therapy due to their ability to target multiple pathways involved in tumor growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: Pyrimidine carboxylic acids generally exhibit moderate solubility in polar solvents. For example, 4-ethyl-2-hydroxy-pyrimidine-5-carboxylic acid (C₆H₅ClN₂O₂) is soluble in water, ethanol, and chloroform .

Key Research Findings

- Synthetic Methods : Parallel solution-phase synthesis (e.g., amidation of pyrimidine carboxylic acids with aliphatic amines) yields carboxamides in >80% purity, demonstrating scalability .

- Structural-Activity Relationships (SAR): Amino and thioether modifications (e.g., ) enhance binding affinity in kinase inhibition assays, highlighting the importance of C2/C4 substituents .

Preparation Methods

Pyrimidine Ring Construction via Condensation Reactions

A common approach to prepare substituted pyrimidines involves condensation of cyanoacetamide derivatives with formamide or related reagents in the presence of acid halides and catalysts. For example, a related pyrimidine intermediate, 2-methyl-4-amino-5-cyanopyrimidine, is synthesized by condensation of a precursor compound with acetamidine hydrochloride under basic conditions using various bases such as sodium hydroxide, potassium hydroxide, or alkoxides in C1-C6 fatty alcohol solvents. Reaction conditions typically range from 0°C to 30°C over 1 to 30 hours, with molar ratios of reagents carefully controlled to optimize yield.

This method highlights the importance of base choice and solvent environment in achieving selective condensation and ring formation, which can be adapted for the synthesis of 2-ethyl-4-methylpyrimidine-5-carboxylic acid by appropriate substitution of starting materials.

Green Chemistry Approaches: Microwave and Mechanochemical Synthesis

Recent advances emphasize environmentally friendly and efficient synthetic methods for pyrimidine carboxylic acids and their esters. Techniques include:

- Microwave-assisted synthesis that drastically reduces reaction times (3–30 minutes) and improves yields (80–96%) under mild conditions.

- Mechanochemical methods such as mortar-pestle grinding to promote reactions without solvents.

- Use of green solvents to minimize environmental impact.

These methods have been successfully applied to related pyrimidine-5-carboxylic acid derivatives, demonstrating potential for adaptation to this compound synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation with Acetamidine | Cyanoacetamide + formamide derivatives + bases (NaOH, KOH, alkoxides), C1-C6 fatty alcohols, 0–30°C | Not explicitly stated | 1–30 hours | Selective pyrimidine ring formation | Longer reaction times |

| Radical Alkoxycarbonylation | 5-Halopyrimidines + EtONa + EtOH + H2O2 + Acetic acid, mild heating | Up to 48% (ethyl ester) | Several hours | High regioselectivity, fewer steps | Moderate yields, requires halopyrimidines |

| Microwave & Mechanochemical | Microwave irradiation or mortar-pestle grinding, green solvents | 80–96% | 3–30 minutes | Fast, high yield, environmentally friendly | May require specialized equipment |

Summary of Research Findings

- The condensation method is well-established for constructing substituted pyrimidine rings but may require optimization for specific substituents like ethyl and methyl groups at the 2- and 4-positions, respectively.

- Radical alkoxycarbonylation offers a streamlined route to introduce carboxylic acid functionality at the 5-position with good regioselectivity and practical scalability.

- Green chemistry approaches significantly enhance reaction efficiency and sustainability, with microwave-assisted synthesis providing rapid and high-yielding transformations.

- Choice of base, solvent, and reaction conditions critically influences product yield and purity in all methods.

Q & A

Q. How can researchers optimize synthetic routes for 2-ethyl-4-methylpyrimidine-5-carboxylic acid while minimizing side-product formation?

Methodological Answer: Synthetic optimization involves:

- Multi-step pathways : Utilize ethyl ester precursors (e.g., ethyl 2-amino-4-methylpyrimidine-5-carboxylate) followed by controlled hydrolysis under mild acidic conditions to preserve the pyrimidine ring .

- Catalyst selection : Use transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates to avoid over-reduction .

- Reaction monitoring : Employ HPLC or LC-MS to track intermediate purity and adjust reaction parameters (temperature, solvent polarity) in real time .

Q. What spectroscopic techniques are most effective for distinguishing positional isomers of pyrimidine derivatives like this compound?

Methodological Answer:

- NMR : -NMR resolves ethyl/methyl group proximity via coupling patterns (e.g., δ 1.2–1.4 ppm for ethyl CH, δ 2.5 ppm for C4-CH) .

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm) and pyrimidine ring vibrations (~1600 cm) confirm functional group retention .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular ion peaks (e.g., [M+H] at m/z 195.087 for the target compound) from isomers .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the enzyme inhibition activity of this compound across different studies?

Methodological Answer:

- Assay standardization : Normalize enzyme concentrations (e.g., 10 nM acetylcholinesterase) and buffer conditions (pH 7.4) to reduce variability .

- Control experiments : Include known inhibitors (e.g., donepezil) to validate assay sensitivity and rule out nonspecific binding .

- Structural analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding modes with homologous enzymes (e.g., human vs. bacterial targets) .

Key Finding : Discrepancies in IC values (e.g., 2.5 μM vs. 15 μM) may arise from differences in enzyme isoforms or protonation states of the carboxylic acid group under varying pH .

Q. What computational strategies are recommended for predicting the solubility and bioavailability of this compound?

Methodological Answer:

- QSAR modeling : Train models on pyrimidine derivatives with logP < 2.5 and polar surface area > 80 Ų to predict solubility .

- Molecular dynamics (MD) : Simulate solvation free energy in explicit water to assess thermodynamic solubility limits .

- In silico ADMET : Use tools like SwissADME to estimate permeability (e.g., Caco-2 cell model) and efflux ratios .

Q. How can researchers address low yields in coupling reactions involving this compound and aryl halides?

Methodological Answer:

- Protecting groups : Temporarily protect the carboxylic acid as a tert-butyl ester to reduce steric hindrance during Suzuki-Miyaura couplings .

- Ligand screening : Test bidentate ligands (e.g., XPhos) to enhance Pd-catalyzed cross-coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction times from 24h to 2h at 120°C to suppress decomposition .

Q. What strategies are effective for tuning the compound’s biological activity through functional group modifications?

Methodological Answer:

- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group to enhance metabolic stability while retaining H-bonding capacity .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO) at C4 to increase binding affinity to kinase targets .

Case Study : Replacing the ethyl group with cyclopropyl (logP reduction from 1.8 to 1.2) improved antibacterial activity by 3-fold .

Q. How should researchers handle discrepancies in reported toxicity profiles of pyrimidine derivatives?

Methodological Answer:

- Dose-response studies : Conduct acute toxicity assays (OECD 423) across multiple cell lines (e.g., HEK293, HepG2) to identify organ-specific risks .

- Metabolite profiling : Use LC-MS/MS to detect reactive intermediates (e.g., epoxides) formed during hepatic metabolism .

Key Data : LD values vary by administration route (oral vs. intravenous), emphasizing the need for route-specific safety assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.